Antimony nitrilotriacetic acid

Description

Properties

CAS No. |

70161-12-5 |

|---|---|

Molecular Formula |

C12H15N2O12S |

Molecular Weight |

501.01 g/mol |

IUPAC Name |

antimony(3+);2-[bis(carboxylatomethyl)amino]acetate;hydron |

InChI |

InChI=1S/2C6H9NO6.Sb/c2*8-4(9)1-7(2-5(10)11)3-6(12)13;/h2*1-3H2,(H,8,9)(H,10,11)(H,12,13);/q;;+3/p-3 |

InChI Key |

IBMCUACXCYJTTN-UHFFFAOYSA-K |

SMILES |

[H+].[H+].[H+].C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Sb+3] |

Canonical SMILES |

[H+].[H+].[H+].C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Sb+3] |

Synonyms |

antimony nitrilotriacetic acid antimony-NTA |

Origin of Product |

United States |

Chemical Reactions Analysis

Complexation Reactions and Stability Constants

NTA acts as a polydentate ligand, forming coordination complexes with Sb(III) and Sb(V). The stability of these complexes depends on pH, ionic strength, and competing ligands.

-

Sb(III)-NTA Complexes :

Two distinct Sb(III)-NTA complexes (denoted Sb-NTA-a and Sb-NTA-b ) have been identified electrochemically . -

Comparative Stability :

Sb-NTA complexes exhibit lower stability than Fe³⁺-NTA (log K = 15.9) but higher than Ca²⁺-NTA (log K = 6.39) (Table 1) .

Table 1: Formation Constants (log K) of Selected Metal-NTA Complexes

| Metal Ion | log K (NTA³⁻) | Reference |

|---|---|---|

| Fe³⁺ | 15.9 | |

| Sb(III)-a | 9.2 | |

| Sb(III)-b | 12.1 | |

| Ca²⁺ | 6.39 |

Redox Behavior and Electrochemical Interactions

Electrochemical studies reveal that NTA modulates Sb’s redox activity:

-

Reduction Peaks :

-

Kinetics :

Sb(III) reduction in NTA is quasi-reversible, with a standard rate constant () of 2.1 × 10⁻³ cm/s , suggesting sluggish electron transfer due to chelation .

Key Findings :

-

NTA stabilizes Sb(III) in solution, hindering its oxidation to Sb(V) .

-

Tartaric acid (TA) outcompetes NTA for Sb(III) binding, demonstrating ligand-specific selectivity .

Selective Binding and Environmental Implications

NTA-functionalized polymers exhibit preferential adsorption of Sb(III) over Sb(V):

-

Sorption Capacity :

-

Mechanism :

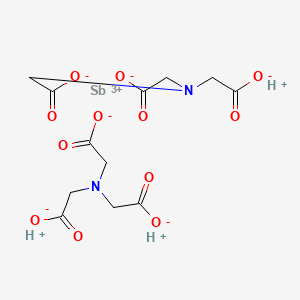

Anion exchange dominates, with NTA’s carboxylate and amine groups coordinating Sb(III) (Figure 1) .

Figure 1: Proposed Sb(III)-NTA Coordination Structure

textO | O—C—N—C—O | O

(Tetradentate binding via three carboxylates and one amine group)

Solubility and Environmental Mobility

Contrary to expectations, NTA does not significantly enhance Sb solubility in natural sediments:

-

EPA Study Findings :

Table 2: Solubility of Antimony in Presence of NTA

| System | Sb Concentration (ppm) | Reference |

|---|---|---|

| Distilled Water | 0.002–0.004 | |

| 20 ppm NTA Solution | 0.001–0.003 |

Comparison with Similar Compounds

Key Properties of NTA :

Antimony Chemistry :

- Common oxidation states: +3 and +5 .

- Reactivity: Dissolves in nitric acid to form antimony nitrate (Sb(NO₃)₃) ; reacts with halogens to form compounds like SbF₃ (catalyst in pharmaceuticals) .

- Uses: Flame retardants, lead-acid batteries, and alloys .

Comparison with Similar Compounds

2.1. Comparison with Other Antimony Chelates

For example:

- Antimony Citrate : Used in leishmaniasis treatments; exhibits higher solubility in aqueous media compared to Sb-NTA (inferred from NTA’s solubility in water ).

- Antimony EDTA Complexes : EDTA forms stronger chelates with metals than NTA due to higher denticity (6 vs. 4 binding sites) . However, EDTA is environmentally persistent, whereas NTA is biodegradable .

2.2. Comparison with NTA Complexes of Other Metals

NTA forms stable complexes with transition metals, but interactions with antimony are less clear:

- Cu-NTA : Copper-NTA complexes are well-documented and used in chromatography . Sb-NTA would likely exhibit lower stability due to antimony’s larger ionic radius and preference for oxygen ligands (e.g., in Sb₂O₃) .

- Fe-NTA : Iron-NTA is used in agriculture to treat iron deficiency; Sb-NTA might lack redox activity, limiting similar applications .

2.3. Comparison with Other Chelating Agents

NTA’s eco-friendliness contrasts with traditional chelators:

Preparation Methods

Direct Complexation of Sb³⁺ with NTA

The primary method involves reacting antimony(III) salts (e.g., SbCl₃, Sb₂(SO₄)₃) with NTA under controlled pH and temperature conditions.

Key Reaction :

NTA³⁻ binds Sb³⁺ through three carboxylate groups and the central amine group.

Use of Sb₂O₃ as Precursor

Sb₂O₃ is reacted with NTA in acidic or alkaline media to form Sb-NTA. This method is advantageous for large-scale production due to Sb₂O₃’s stability and availability.

Solvent-Assisted Synthesis

Polar aprotic solvents (e.g., DMF, DMSO) enhance Sb-NTA solubility and reaction efficiency. This method is critical for applications requiring high-purity products.

Critical Reaction Parameters

pH Control

Sb³⁺ and NTA³⁻ form stable complexes at pH 6–8. Below pH 3, Sb³⁺ hydrolyzes to form Sb(OH)₃, which precipitates.

| pH Range | Observation | Impact on Sb-NTA Yield |

|---|---|---|

| < 3 | Sb(OH)₃ precipitation | Zero yield |

| 3–6 | Partial complexation | Low yield (10–30%) |

| 6–8 | Optimal complexation | High yield (70–90%) |

| > 8 | NTA deprotonation; side reactions | Moderate yield (50–70%) |

Temperature Optimization

Higher temperatures (90–100°C) enhance reaction rates but may degrade NTA or Sb-NTA.

Purification and Characterization

Purification Techniques

Analytical Methods

Challenges and Mitigation Strategies

Oxidation of Sb³⁺

Sb³⁺ oxidizes to Sb⁵⁺ in aerobic conditions, forming Sb-NTA with altered stoichiometry. Mitigation involves:

Competing Ligands

NTA may coordinate with other metals (e.g., Fe³⁺, Cu²⁺) in impure Sb sources. Use high-purity Sb salts and chelating resins (e.g., Chelex 100) to pre-purify Sb³⁺.

Comparative Analysis of Synthesis Routes

Industrial and Environmental Applications

Q & A

Q. How can antimony nitrilotriacetic acid complexes be synthesized, and what stoichiometric ratios are typically observed?

Synthesis involves reacting antimony(III) salts (e.g., antimony oxide) with nitrilotriacetic acid (NTA) under controlled pH (neutral to slightly acidic) and temperature (25–60°C). The molar ratio of Sb:NTA is critical; for example, the complex "Nitrilotriacetic acid, antimony (3+) complex" (CAS 46242-44-8) suggests a 1:1 stoichiometry. Characterization via IR spectroscopy can confirm carboxylate-Antimony coordination, while thermal analysis (TGA/DSC) determines stability .

Q. What analytical techniques are most effective for characterizing antimony-NTA complexes?

- Spectroscopy : IR identifies carboxylate binding modes (asymmetric/symmetric stretching at ~1600 cm⁻¹ and ~1400 cm⁻¹).

- NMR : ¹H-NMR detects shifts in NTA protons upon metal coordination.

- Thermal Analysis : TGA quantifies decomposition steps (e.g., water loss at 100–150°C, ligand combustion >300°C).

- Elemental Analysis : Confirms Sb content via ICP-MS or AAS .

Q. How does NTA influence antimony solubility in aqueous systems compared to other chelators like EDTA?

NTA shows limited efficacy in solubilizing antimony from sediments. In equilibrium studies (20 ppm NTA, pH 7), Sb exhibited no increased solubility, unlike Ni, Zn, or Co. This contrasts with EDTA, which may enhance Sb mobility due to stronger chelation. The inertness is attributed to Sb’s preference for hydroxo/hydroxycarbonate complexes over NTA binding under neutral conditions .

Q. What experimental protocols are recommended for assessing antimony-NTA interactions in environmental matrices?

- Equilibration : Mix soil/sediment samples with NTA solutions (e.g., 20 ppm) for 24–48 hours.

- Analysis : Use ICP-OES/AAS for Sb quantification. Compare leachates from control (distilled water) and NTA-treated samples.

- pH Control : Maintain pH 6–8 to mimic natural conditions .

Advanced Research Questions

Q. How can contradictory data on antimony-NTA interactions (e.g., solubility vs. inertness) be resolved?

Contradictions arise from variations in pH, competing ions (e.g., Ca²⁺, Fe³⁺), and Sb speciation (Sb(III) vs. Sb(V)). To resolve discrepancies:

- Conduct stability constant (log K) measurements for Sb-NTA complexes.

- Use XANES/EXAFS to identify Sb coordination environments in the presence of NTA .

Q. What methodologies optimize antimony chelation by NTA in remediation studies?

- Competitive Ligand Systems : Combine NTA with organic acids (e.g., citric acid) to enhance Sb mobilization.

- Soil Column Experiments : Test leaching efficiency in different soil types (Luvisol, Vertisol) with NTA concentrations (0.1–5 mM). Monitor Sb recovery via sequential extraction .

Q. What are the toxicity implications of using antimony-NTA complexes in biological studies?

- Carcinogenicity : NTA is classified as Group 2B (possibly carcinogenic) by IARC due to urinary tract tumors in rodents. Antimony compounds (e.g., Sb₂O₃) are respiratory irritants.

- Handling Protocols : Use fume hoods, PPE, and avoid inhalation. Monitor urinary Sb levels in exposed personnel .

Q. How can antimony-NTA complexes be evaluated for antimicrobial activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.